molecular formula C12H15FN2O B8198651 (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8198651
M. Wt: 222.26 g/mol
InChI Key: YVULGYITAFNKKF-JTQLQIEISA-N
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Description

®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butyl group, a fluoropyridine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the tert-butyl group.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.

    Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the oxazole ring, such as oxazolines.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    4-(tert-Butyl)-2-(4-fluorophenyl)-4,5-dihydrooxazole: Contains a fluorophenyl group instead of a fluoropyridine, leading to different electronic and steric effects.

Uniqueness

®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the tert-butyl group, fluoropyridine moiety, and oxazole ring. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVULGYITAFNKKF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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